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molecular formula C8H13N5 B8499893 5-(1H-tetrazol-1-yl)-octahydrocyclopenta[c]pyrrole

5-(1H-tetrazol-1-yl)-octahydrocyclopenta[c]pyrrole

Cat. No. B8499893
M. Wt: 179.22 g/mol
InChI Key: WYXZUUCXKZDZJO-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

The title compound from Step A above (670 mg, 2.4 mmol) was dissolved in 4 M HCl in dioxane (5 mL) and stirred at RT overnight. The product was concentrated under reduced pressure and dried under high vacuum to afford the title compound (i-38) (395 mg, 92%). EST-MS calculated for C8H13N5: Exact Mass: 179.09. Found 180.05.
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]2[CH2:20][CH:9]3[CH2:10][N:11](C(OC(C)(C)C)=O)[CH2:12][CH:8]3[CH2:7]2)[CH:5]=[N:4][N:3]=[N:2]1>Cl.O1CCOCC1>[N:1]1([CH:6]2[CH2:20][CH:9]3[CH2:10][NH:11][CH2:12][CH:8]3[CH2:7]2)[CH:5]=[N:4][N:3]=[N:2]1

Inputs

Step One
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NN=C1)C1CC2C(CN(C2)C(=O)OC(C)(C)C)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(N=NN=C1)C1CC2C(CNC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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